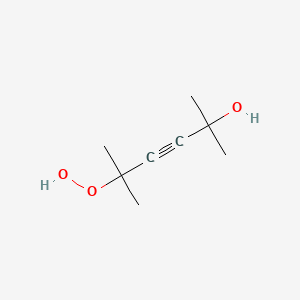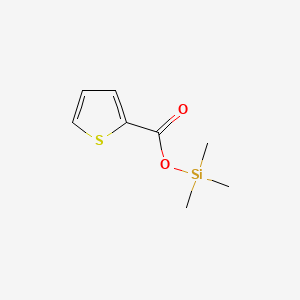
2-Thiophenecarboxylic acid, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, trimethylsilyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle. This compound is characterized by the presence of a trimethylsilyl group attached to the carboxylic acid moiety of thiophene. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarboxylic acid, trimethylsilyl ester typically involves the esterification of 2-thiophenecarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Thiophenecarboxylic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-Thiophenecarboxylic acid, trimethylsilyl ester has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, agrochemicals, and electronic materials.
Mechanism of Action
The mechanism of action of 2-thiophenecarboxylic acid, trimethylsilyl ester involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. In medicinal chemistry, it can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Thiophene-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
Trimethylsilyl acetate: Another trimethylsilyl ester but derived from acetic acid, used in different synthetic contexts.
Uniqueness: 2-Thiophenecarboxylic acid, trimethylsilyl ester is unique due to the presence of both the thiophene ring and the trimethylsilyl ester group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
55557-11-4 |
|---|---|
Molecular Formula |
C8H12O2SSi |
Molecular Weight |
200.33 g/mol |
IUPAC Name |
trimethylsilyl thiophene-2-carboxylate |
InChI |
InChI=1S/C8H12O2SSi/c1-12(2,3)10-8(9)7-5-4-6-11-7/h4-6H,1-3H3 |
InChI Key |
QWZYHXBREBIFEX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)

![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
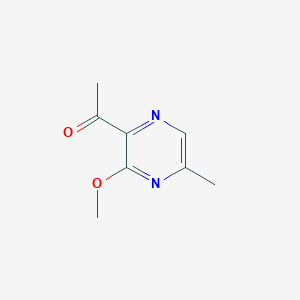
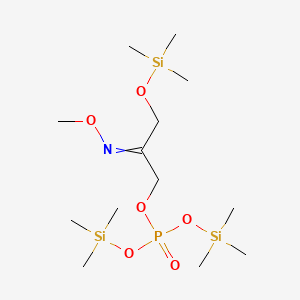
![Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-](/img/structure/B14638146.png)

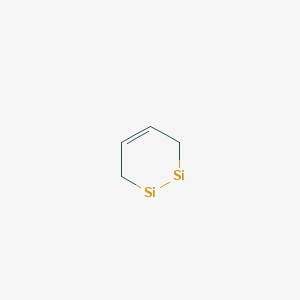
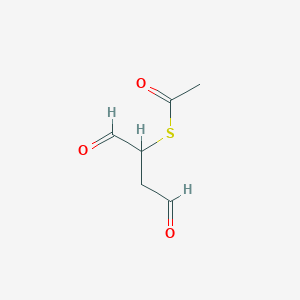
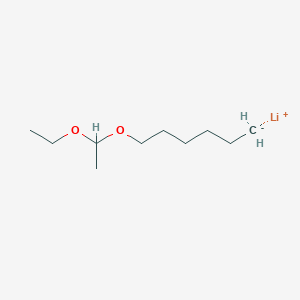
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
